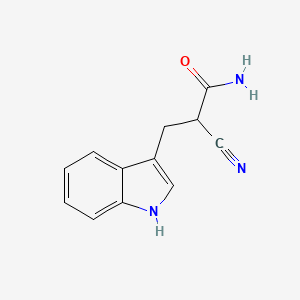

2-cyano-3-(1H-indol-3-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-cyano-3-(1H-indol-3-yl)propanamide” is a compound that contains an indole moiety . Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities .

Synthesis Analysis

The compound (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) was designed and developed based on the structures of clinically relevant drugs indomethacin and paracetamol through the molecular hybridization strategy . This derivative was obtained by an amidation reaction between substituted anilines and ethyl 2-cyanoacetate followed by a Knoevenagel-type condensation reaction with indole aldehyde .Molecular Structure Analysis

The compound (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, called ICMD-01, was designed to contain fragments of two commercially and clinically important drugs, paracetamol and indomethacin . In the IR spectrum, absorption bands were observed at 1651 cm −1; that is characteristic of the carbonyl group stretching .Chemical Reactions Analysis

Indoles are frequently used in the synthesis of various organic compounds . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .Physical And Chemical Properties Analysis

The compound “2-cyano-3-(1H-indol-3-yl)propanamide” has a molecular weight of 213.23524 and a predicted density of 1.314±0.06 g/cm3 . It has a predicted boiling point of 552.6±45.0 °C and a melting point of 173-174 °C .科学的研究の応用

- In Vitro and In Vivo Models : Researchers have explored the anti-inflammatory effects of this compound using both cell-based assays and animal models . It may inhibit inflammatory pathways, making it a potential candidate for drug development.

- Pharmacological Properties : Scientists have synthesized hybrid compounds involving 2-cyano-3-(1H-indol-3-yl)propanamide. These compounds were evaluated for their pharmacological properties, particularly in the context of inflammation . Such hybrids could offer novel therapeutic options.

- Base-Promoted Strategy : A base-promoted cascade reaction involving 2-(1H-indol-3-yl)cyclohexan-1-ones, aldehydes, and ammonium salts led to the formation of fused β-carbolines. This innovative approach highlights the compound’s versatility and synthetic potential .

- Molecular Interaction : Compound 1, derived from 2-cyano-3-(1H-indol-3-yl)propanamide, exhibited high binding affinities toward FP-2 receptors. Surface plasmon resonance (SPR) technology was used to identify it as a lead compound for designing new FP-2 inhibitors .

- Chemical Industry Applications : Industries involved in bulk manufacturing, sourcing, and procurement have shown interest in this compound. Its availability and potential applications make it relevant for custom synthesis and impurity sourcing .

Anti-Inflammatory Properties

Hybrid Compound Development

Fused β-Carboline Formation

FP-2 Inhibitors

Custom Synthesis and Sourcing

作用機序

Target of Action

2-Cyano-3-(1H-indol-3-yl)propanamide is a compound that has been designed and developed based on the structures of clinically relevant drugs indomethacin and paracetamol

Mode of Action

In vitro assays performed in j774 macrophages showed significant inhibitions of the production of nitrite and the production of cytokines (il-1β and tnfα) in noncytotoxic concentrations . This suggests that the compound may exert its effects by modulating the activity of these inflammatory mediators.

Result of Action

In vivo tests showed that 2-cyano-3-(1H-indol-3-yl)propanamide exhibited satisfactory activity in reducing edema in CFA-induced paw edema tests, similar to the group treated with dexamethasone . Moreover, in the peritonitis assay that assesses leukocyte migration, the compound exhibited promising results . These findings suggest that the compound may have potential anti-inflammatory effects.

Safety and Hazards

特性

IUPAC Name |

2-cyano-3-(1H-indol-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-6-8(12(14)16)5-9-7-15-11-4-2-1-3-10(9)11/h1-4,7-8,15H,5H2,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACAYKZJTOEXEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C#N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-ethylphenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2808680.png)

![N-(3,4-difluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2808681.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2808694.png)

![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid](/img/structure/B2808696.png)

![Methyl 5-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-3-isobutoxy-1-benzothiophene-2-carboxylate](/img/structure/B2808700.png)

![(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxochromen-3-yl)prop-2-enenitrile](/img/structure/B2808701.png)